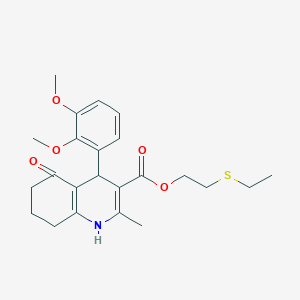

2-(Ethylsulfanyl)ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound 2-(Ethylsulfanyl)ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a 2,3-dimethoxyphenyl substituent at the 4-position and a 2-(ethylsulfanyl)ethyl ester group at the 3-carboxylate position. These derivatives are often studied for their diverse pharmacological properties, including calcium channel modulation and antimicrobial activity, as noted in related dihydropyridine analogs .

Properties

IUPAC Name |

2-ethylsulfanylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5S/c1-5-30-13-12-29-23(26)19-14(2)24-16-9-7-10-17(25)21(16)20(19)15-8-6-11-18(27-3)22(15)28-4/h6,8,11,20,24H,5,7,9-10,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQERAKJIBGOXPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)OC)OC)C(=O)CCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with 2-(ethylsulfanyl)ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 2,3-dimethoxyphenyl group in the target compound contributes to moderate lipophilicity (logP ~4.5 inferred from ), whereas electron-withdrawing substituents like nitro (e.g., in ) increase logP and polarity. Hydroxyl groups (e.g., ) reduce logP due to enhanced hydrophilicity.

- Ester Group Impact : The 2-(ethylsulfanyl)ethyl ester in the target compound and enhances lipophilicity compared to simpler ethyl esters (e.g., ). This group may also influence metabolic stability and membrane permeability.

- Hydrogen Bonding: The target compound’s 2,3-dimethoxyphenyl group provides hydrogen bond acceptors (methoxy oxygen atoms), whereas hydroxylated analogs (e.g., ) introduce additional donors.

Physicochemical Properties

- logP and Solubility : The ethylsulfanyl group in the target compound and its analogs (e.g., ) increases logP (4.5–4.7 range), suggesting moderate lipophilicity suitable for blood-brain barrier penetration. In contrast, hydroxylated derivatives (e.g., ) exhibit lower logP values, favoring aqueous solubility .

- Polar Surface Area (PSA): The target compound’s PSA (~60 Ų inferred from ) is comparable to other methoxy-substituted analogs, while nitro or amino groups alter PSA significantly (e.g., ).

Crystallographic and Analytical Insights

Crystallographic studies of related compounds (e.g., ) reveal that substituents influence packing patterns and hydrogen-bonding networks. For instance, hydroxyl groups in form strong O–H···O bonds, while methoxy groups participate in weaker C–H···O interactions . The target compound’s structure would likely exhibit similar packing behavior, with SHELX software () commonly used for refinement.

Biological Activity

The compound 2-(Ethylsulfanyl)ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline family, characterized by a complex structure that includes an ethylsulfanyl group and a dimethoxyphenyl substituent. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.

Molecular Formula

- C : 29

- H : 33

- N : 1

- O : 5

- S : 1

Structural Features

The compound features:

- A hexahydroquinoline core.

- An ethylsulfanyl group which may enhance lipophilicity and biological interactions.

- A 2,3-dimethoxyphenyl substituent that could influence pharmacological properties.

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, including:

-

Antimicrobial Activity

- In vitro studies have shown that derivatives of hexahydroquinolines possess significant antimicrobial properties against various bacterial strains. The specific interactions of the ethylsulfanyl and dimethoxy groups are believed to enhance this activity.

-

Antioxidant Properties

- Compounds with similar structures have demonstrated antioxidant effects by scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Interaction

-

Cytotoxic Effects

- Preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy development.

Comparative Biological Activity

A comparison with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-methoxyphenyl) | Bromo group instead of dimethoxy | Moderate antimicrobial |

| Ethyl 2,7,7-trimethyl-5-oxo | Variation in methyl groups | Antioxidant properties |

| Ethyl 4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl) | Chlorine substituent | Enhanced cytotoxicity |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the hexahydroquinoline core through cyclization reactions.

- Introduction of the ethylsulfanyl group via nucleophilic substitution.

- Functionalization at the phenyl ring to incorporate methoxy groups.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various hexahydroquinoline derivatives. The results indicated that compounds with similar structural motifs exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Research on Cytotoxic Effects

In a recent investigation into the cytotoxic effects of hexahydroquinoline derivatives on cancer cell lines (e.g., HeLa and MCF-7), researchers found that certain modifications in substituents led to increased apoptosis rates in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.